molecular formula C10H16N2O2 B7905213 1-(2-methoxyethyl)-3-[(methylamino)methyl]-2(1H)-pyridinone

1-(2-methoxyethyl)-3-[(methylamino)methyl]-2(1H)-pyridinone

Cat. No.: B7905213
M. Wt: 196.25 g/mol
InChI Key: PNFHFUDDACWDFK-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-[(methylamino)methyl]-2(1H)-pyridinone is a synthetic organic compound with a unique structure that combines a pyridinone core with methoxyethyl and methylamino substituents

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-3-[(methylamino)methyl]-2(1H)-pyridinone involves several steps, starting with the preparation of the pyridinone core. The synthetic route typically includes:

    Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the pyridinone core with 2-methoxyethyl halides in the presence of a base.

    Addition of the Methylamino Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-[(methylamino)methyl]-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl and methylamino groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Methoxyethyl)-3-[(methylamino)methyl]-2(1H)-pyridinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-[(methylamino)methyl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Methoxyethyl)-3-[(methylamino)methyl]-2(1H)-pyridinone can be compared with other similar compounds, such as:

    2-(Methylamino)ethanol: This compound has similar functional groups but lacks the pyridinone core.

    N-Methylpyridinone: This compound shares the pyridinone core but has different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(methylaminomethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-11-8-9-4-3-5-12(10(9)13)6-7-14-2/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFHFUDDACWDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CN(C1=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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